molecular formula C13H14N2O3 B7497904 N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide

N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide

Cat. No. B7497904
M. Wt: 246.26 g/mol
InChI Key: PMFKRIDKHMTRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as Furamidine or DB75, is a synthetic compound that belongs to the family of heterocyclic compounds. This compound has been studied extensively for its potential in treating parasitic infections such as African trypanosomiasis and leishmaniasis.

Scientific Research Applications

N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential in treating parasitic infections such as African trypanosomiasis and leishmaniasis. African trypanosomiasis, also known as sleeping sickness, is caused by the protozoan parasite Trypanosoma brucei. Leishmaniasis is caused by the protozoan parasite Leishmania, and it is endemic in many parts of the world. N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to be effective against both of these parasites in vitro and in vivo.

Mechanism of Action

N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide exerts its antiparasitic activity by inhibiting the enzyme trypanothione reductase, which is essential for the survival of the parasites. Trypanothione reductase is responsible for maintaining the redox balance in the parasites, and inhibition of this enzyme leads to an accumulation of toxic reactive oxygen species and ultimately, parasite death.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have low toxicity in vitro and in vivo. In animal studies, no significant adverse effects were observed at therapeutic doses. However, further studies are needed to determine the long-term effects of N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide on human health.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has a high level of purity. It has also been extensively studied for its antiparasitic activity, making it a well-characterized compound. However, N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, it has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research involving N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide. One area of research is the development of more potent analogs of N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide that have improved pharmacokinetic properties. Another area of research is the investigation of N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide's potential in treating other parasitic infections, such as Chagas disease and malaria. Additionally, further studies are needed to determine the long-term effects of N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide on human health. Overall, N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has great potential as a treatment for parasitic infections, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide can be synthesized through a multistep process involving the reaction of furan-2-carbaldehyde with N,N-dimethylformamide dimethyl acetal, followed by reaction with 2-amino-3-cyanopyridine and then with hydroxylamine hydrochloride. The final product is obtained after purification by column chromatography.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-14-6-5-10(8-12(14)16)13(17)15(2)9-11-4-3-7-18-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFKRIDKHMTRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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